molecular formula C12H9S3Si B14716706 Trithienylsilane

Trithienylsilane

Cat. No.: B14716706
M. Wt: 277.5 g/mol
InChI Key: BFPUGIZBAQPLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri(thiophen-2-yl)silane is a compound that features a silicon atom bonded to three thiophen-2-yl groups. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of silicon in the compound introduces unique properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tri(thiophen-2-yl)silane typically involves the reaction of thiophene derivatives with silicon-based reagents. One common method is the hydrosilylation of thiophene with trichlorosilane, followed by reduction to yield the desired product. The reaction conditions often require the presence of a catalyst, such as platinum or palladium, and are conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of Tri(thiophen-2-yl)silane may involve large-scale hydrosilylation processes using specialized reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain high-purity Tri(thiophen-2-yl)silane.

Chemical Reactions Analysis

Types of Reactions: Tri(thiophen-2-yl)silane undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The silicon-thiophene bonds can be reduced under specific conditions to yield simpler silane derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives.

Scientific Research Applications

Tri(thiophen-2-yl)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Tri(thiophen-2-yl)silane is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Tri(thiophen-2-yl)silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, while the thiophene rings provide aromatic stability and electronic properties. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes. The pathways involved often include the formation of intermediate complexes and the stabilization of transition states during reactions.

Comparison with Similar Compounds

    Trimethyl(thiophen-2-yl)silane: Similar structure but with methyl groups instead of thiophene rings.

    Tri(phenyl)silane: Contains phenyl groups instead of thiophene rings.

    Tri(thiophen-3-yl)silane: Similar but with thiophene rings attached at the 3-position.

Uniqueness: Tri(thiophen-2-yl)silane is unique due to the specific positioning of the thiophene rings at the 2-position, which can influence its electronic properties and reactivity. This positioning allows for distinct interactions in chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H9S3Si

Molecular Weight

277.5 g/mol

InChI

InChI=1S/C12H9S3Si/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h1-9H

InChI Key

BFPUGIZBAQPLLH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)[Si](C2=CC=CS2)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.